4-Ethynyl-4'-propyl-1,1'-biphenyl
Overview
Description
4-Ethynyl-4’-propyl-1,1’-biphenyl is an organic compound with the molecular formula C17H16 and a molecular weight of 220.31 g/mol It is characterized by the presence of an ethynyl group (-C≡C-) and a propyl group (-C3H7) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4’-propyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne . The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of 4-Ethynyl-4’-propyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-Ethynyl-4’-propyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4’-propyl-1,1’-biphenyl involves its interaction with molecular targets through its ethynyl and biphenyl groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the biphenyl structure provides rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 4-Ethynyl-4’-pentyl-1,1’-biphenyl
- 4-Ethynyl-4’-ethyl-1,1’-biphenyl
- 4-Ethynyl-4’-methyl-1,1’-biphenyl
Comparison: 4-Ethynyl-4’-propyl-1,1’-biphenyl is unique due to its specific combination of an ethynyl group and a propyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-ethynyl-4-(4-propylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZCHDBZRCUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600251 | |
Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360768-57-6 | |
Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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